molecular formula C8H16Cl2N2O2 B12718771 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide CAS No. 90942-35-1

1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide

Cat. No.: B12718771
CAS No.: 90942-35-1
M. Wt: 243.13 g/mol
InChI Key: CDORLKDPELIMAH-UHFFFAOYSA-N
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Description

1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide is an organic compound with the molecular formula C8H16Cl2N2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of the piperazine ring, along with two oxygen atoms forming a dioxide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide typically involves the reaction of piperazine with 2-chloroethanol under alkaline conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:

Piperazine+2ClCH2CH2OH1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide\text{Piperazine} + 2 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} Piperazine+2ClCH2​CH2​OH→1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups, altering the compound’s reactivity.

    Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by damaging their DNA.

Comparison with Similar Compounds

1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide can be compared with other similar compounds, such as:

    1,4-Bis(2-chloroethyl)piperazine: Lacks the dioxide structure, which may result in different chemical and biological properties.

    1,4-Dichloropiperazine: Contains two chlorine atoms directly attached to the piperazine ring, leading to distinct reactivity.

    N,N’-Bis(2-chloroethyl)urea: A related compound with a urea linkage instead of a piperazine ring, used in similar applications.

Properties

CAS No.

90942-35-1

Molecular Formula

C8H16Cl2N2O2

Molecular Weight

243.13 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-dioxidopiperazine-1,4-diium

InChI

InChI=1S/C8H16Cl2N2O2/c9-1-3-11(13)5-7-12(14,4-2-10)8-6-11/h1-8H2

InChI Key

CDORLKDPELIMAH-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCl)[O-])(CCCl)[O-]

Origin of Product

United States

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